2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
Description
2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring
Properties
IUPAC Name |
2-methyl-4-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-15-12-18(4-9-20-15)22-14-17-5-10-21(11-6-17)13-16-2-7-19-8-3-16/h2-4,7-9,12,17H,5-6,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUKJPSQCGGKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, which is then reacted with a pyridine derivative under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.
Scientific Research Applications
2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or optical activity.
Mechanism of Action
The mechanism of action of 2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine can be compared with other similar compounds, such as:
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but lacks the piperidine ring.
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl: This compound features a pyrimidine ring instead of a piperidine ring.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound has a similar piperidine structure but with different substituents.
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